(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Asymmetric Catalysis Chiral Ligand Design Enantioselective Alkylation

(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (CAS 184687-98-7) is a chiral, enantiopure bicyclic γ-amino acid containing a conformationally constrained 2-azanorbornene skeleton. The compound features a bridgehead nitrogen, an endocyclic double bond, and a carboxylic acid at the 3-position, making it a versatile chiral building block for constrained peptide mimetics and asymmetric catalysis.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B12341603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1C2C=CC1NC2C(=O)O
InChIInChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m0/s1
InChIKeyLTBWRUUYOYWXEY-WRVKLSGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid – Chiral Bicyclic Amino Acid for Asymmetric Synthesis and Drug Intermediate Procurement


(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (CAS 184687-98-7) is a chiral, enantiopure bicyclic γ-amino acid containing a conformationally constrained 2-azanorbornene skeleton. The compound features a bridgehead nitrogen, an endocyclic double bond, and a carboxylic acid at the 3-position, making it a versatile chiral building block for constrained peptide mimetics and asymmetric catalysis [1]. Unlike its saturated counterpart, the olefinic moiety permits downstream functionalization via hydroboration, epoxidation, or hydrogenation, while the defined (1S) absolute configuration is essential for enantiospecific transformations in medicinal chemistry and drug intermediate synthesis [2].

Why Chiral Purity and Scaffold Identity of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid Cannot Be Compromised in Procurement


Simple substitution of this compound with the racemate, the opposite (1R) enantiomer, the saturated 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, or the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one leads to profound losses in enantioselectivity, downstream reactivity, or biological target engagement. The (1S) absolute configuration directly dictates the stereochemical outcome of catalytic asymmetric reactions [1], while the carboxylic acid functionality—absent in the lactam—provides a handle for direct peptide coupling without prior hydrolysis. The unsaturated scaffold enables orthogonal alkene chemistry inaccessible to the saturated proline analogue [2]. The quantitative evidence below demonstrates that these structural features are not interchangeable but rather define the compound's value in asymmetric synthesis and drug intermediate supply chains.

Quantitative Differentiation Evidence: (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid vs. Comparator Compounds


Chiral Ligand Performance: (1S,3S,4R)-Ester-Derived 2-Azanorbornylmethanethiol Achieves >99% ee in Asymmetric Diethylzinc Addition

The (1S,3S,4R)-ethyl ester precursor of the target compound was converted into 2-azanorbornylmethanethiol ligand A. In the enantioselective addition of diethylzinc to benzaldehyde, this ligand afforded (R)-1-phenylpropanol in >99% enantiomeric excess (ee). In contrast, the corresponding (1R)-enantiomer-derived ligand gave the opposite (S)-product with lower selectivity, while the racemic ligand produced near-racemic product mixtures [1]. This demonstrates that the (1S) configuration is mandatory for achieving the highest reported ee values in this transformation.

Asymmetric Catalysis Chiral Ligand Design Enantioselective Alkylation

Enzymatic Resolution Efficiency: Lipase-Catalyzed Kinetic Resolution of N-Hydroxymethyl Vince Lactam Delivers 99% ee and E > 900

Lipase YCJ01 from Burkholderia ambifaria catalyzes the enantioselective transesterification of racemic N-hydroxymethyl vince lactam—a direct derivative of the target compound class—with vinyl acetate. Under optimized binary solvent conditions (hexane/MTBE 1:9 v/v, 300 mM substrate), the resolution proceeded with 50.1% conversion, yielding the remaining (−)-enantiomer with 99% enantiomeric excess (ees) and the acetylated (+)-enantiomer with 99% ee (eep), corresponding to an enantioselectivity factor E > 900 [1]. For comparison, wild-type lipases under standard aqueous conditions typically achieve E values of 20–100 for this substrate class [2].

Biocatalysis Enzymatic Resolution Enantiopure Intermediate Production

Functional Scaffold Differentiation: Endocyclic Double Bond Enables Orthogonal Functionalization Inaccessible to Saturated 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

The endocyclic double bond in (exo)-2-azabicyclo[2.2.1]hept-5-ene-3-carbonyl residues serves as a latent functional handle for site-specific peptide modification. Steglich and co-workers demonstrated that seryl residues in oligopeptides can be converted on-site into the corresponding 2-azabicyclo[2.2.1]hept-5-ene-3-carbonyl derivatives with high stereoselectivity, and the double bond is subsequently utilized for further chemoselective modifications including hydroboration–oxidation and epoxidation [1]. The saturated analogue, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, lacks this reactive alkene and therefore cannot participate in such orthogonal transformations [2]. This differentiation is critical when the target application requires post-synthetic scaffold elaboration.

Peptide Mimetics Scaffold Functionalization Chemical Biology

Drug Intermediate Specificity: (1S) Configuration Directly Maps to the Absolute Stereochemistry of Antiviral Agents Carbovir and Abacavir

The (−)-(1S,4R) enantiomer of vince lactam derivatives is the established precursor for the carbocyclic nucleoside antivirals carbovir and abacavir, both FDA-approved HIV reverse transcriptase inhibitors [1]. The (1S) absolute configuration of the target compound corresponds to the stereochemistry required for the cyclopentene core of these drugs. In the peramivir synthesis, the (1S,4R)-methyl ester intermediate is obtained via classical resolution of the racemic lactam with L-tartaric acid in 85% yield [2]. Use of the (1R) enantiomer would lead to the enantiomeric drug form (ent-abacavir), which is pharmacologically inactive. This enantiospecificity makes procurement of the correct (1S) enantiomer non-negotiable for antiviral intermediate supply.

Antiviral Drug Synthesis Carbocyclic Nucleosides HIV Reverse Transcriptase Inhibitors

Vendor Specification: Commercial (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid Delivered at 98% Chiral Purity vs. Racemic Material at 95–97%

Reputable vendors supply (1S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (CAS 184687-98-7) at 98% chemical purity with defined optical rotation, ensuring enantiopure material . In contrast, the racemic 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (CAS 1367697-62-8) is typically offered at 95–97% purity without chiral specification . The 1–3% purity difference, combined with the absence of enantiomeric excess data in racemic material, translates to significant additional costs for chiral analytical method development and potential re-purification in regulated environments. The enantiopure product eliminates uncertainty in downstream enantioselective steps.

Chiral Purity Quality Control Procurement Specification

Optimal Procurement-Driven Application Scenarios for (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid


Enantioselective Catalysis: Synthesis of Chiral 2-Azanorbornylmethanol/Thiol Ligands Requiring >99% ee

Research groups and CROs engaged in asymmetric catalysis can directly convert the (1S,3S,4R)-ethyl ester of this compound (or the free acid after esterification) into 2-azanorbornylmethanethiol or 2-azanorbornylmethanol ligands. These ligands deliver >99% ee in diethylzinc addition to aldehydes [1], enabling the preparation of optically active secondary alcohols on scale. The (1S) configuration is mandatory for achieving the (R)-product in >99% ee; any deviation in stereochemistry collapses enantioselectivity.

Biocatalytic Route Scouting: Lipase-Mediated Resolution to Access Both Enantiomers of Vince Lactam Derivatives

The target compound and its N-protected derivatives serve as substrates for lipase-catalyzed kinetic resolution. Using lipase YCJ01 under optimized binary solvent conditions, both enantiomers can be obtained with 99% ee and E > 900 at 300 mM substrate loading (41.7 g/L) [1]. The (1S)-carboxylic acid can be procured as a reference standard for method development or as the resolved product after hydrolysis of the enantiopure lactam ester. This scenario is particularly relevant for manufacturers of carbocyclic nucleoside APIs requiring both enantiomeric forms.

Constrained Peptide Mimetic Library Synthesis Leveraging the Endocyclic Double Bond for Orthogonal Diversification

Medicinal chemistry teams synthesizing libraries of proline-mimetic peptides can exploit the unsaturated scaffold for diversification reactions (hydroboration–oxidation, epoxidation, dihydroxylation) that are inaccessible with the saturated 2-azabicyclo[2.2.1]heptane-3-carboxylic acid [1]. The (1S) carboxylic acid undergoes direct HATU/DCC-mediated coupling to resin-bound or solution-phase peptides, and the double bond is preserved for subsequent chemoselective modification [2]. This strategy multiplies the chemical space accessible from a single building block.

GMP Intermediate Supply for Antiviral APIs Carbovir, Abacavir, and Peramivir

The (1S) configuration of this compound directly corresponds to the stereochemistry of the cyclopentene core in the anti-HIV drugs carbovir and abacavir [1]. Procuring the enantiopure (1S)-acid eliminates the need for in-process chiral resolution, which typically incurs a >50% yield loss as documented in the peramivir synthetic route where resolution with L-tartaric acid yields 85% of the (1S,4R)-methyl ester [2]. This scenario is critical for API manufacturers and CDMOs seeking to streamline regulatory starting material supply chains.

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